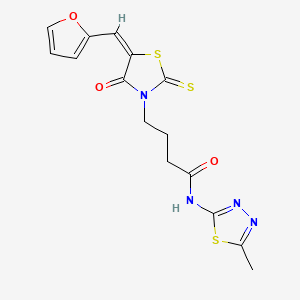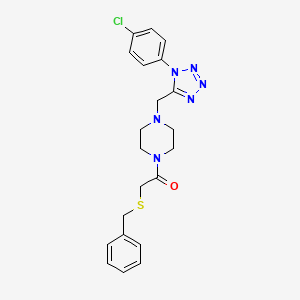
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound was first synthesized by researchers at the University of Dundee, and has since been the subject of numerous scientific studies.
Aplicaciones Científicas De Investigación
Synthesis Methods
- Research on related compounds includes the synthesis of pyrrole and thiazole derivatives through methods like the Paal-Knorr method and chloroacylation, which could be relevant to the synthesis of N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide (Vovk et al., 2010).
Biological Activity
- Thiazole derivatives have shown potential in antimicrobial and anticancer activities. For example, compounds with thiazole rings have been evaluated for their antimicrobial properties against various pathogens (Yurttaş et al., 2013). Additionally, thiazole-carboxamide derivatives have demonstrated anticancer activity against certain cell lines (Cai et al., 2016).
Antimicrobial Applications
- Some new thiazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showing activity against bacteria and fungi (Kubba & Rahim, 2018).
Miscellaneous Applications
- Thiazole derivatives are also being explored for their utility in dyeing polyester fibers, indicating potential applications in material science and textile industry. These derivatives exhibit antioxidant, antitumor, and antimicrobial activities, which can be applied to fabrics (Khalifa et al., 2015).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-5-1-2-6-11(10)16-13(19)12-9-20-14(17-12)18-7-3-4-8-18/h1-9H,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIBEONAUHVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CSC(=N2)N3C=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxycarbonyl-7-methylimidazo[1,2-a]pyridine-6-boronic acid](/img/structure/B2377431.png)
![2-(1-benzylindol-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377434.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)

![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)





![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)